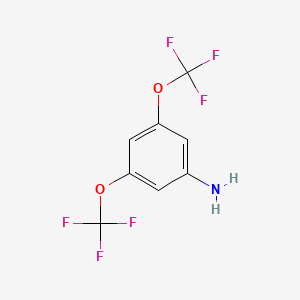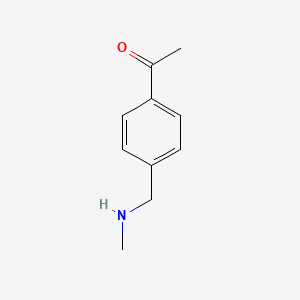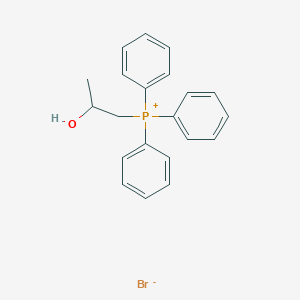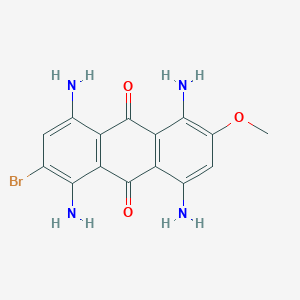
2,8-Diaminoacridin-Hydrochlorid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Diaminoacridin-Hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of two amino groups at the 2 and 8 positions of the acridine ring. This compound is often used in research due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminoacridin-Hydrochlorid typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions: 2,8-Diaminoacridin-Hydrochlorid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted acridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitrosoacridines, nitroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,8-Diaminoacridin-Hydrochlorid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic and molecular biology research.
Medicine: It has potential therapeutic applications, including its use as an antimicrobial agent and in cancer research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2,8-Diaminoacridin-Hydrochlorid involves its interaction with biological macromolecules such as DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to its potential use as an antimicrobial and anticancer agent. The molecular targets include the DNA double helix and various enzymes involved in nucleic acid metabolism.
類似化合物との比較
3,6-Diaminoacridine: Another derivative of acridine with amino groups at the 3 and 6 positions.
Proflavine: A compound with similar intercalating properties used as an antiseptic.
Acriflavine: A mixture of proflavine and acridine derivatives used in medical applications.
Uniqueness: 2,8-Diaminoacridin-Hydrochlorid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C13H12ClN3 |
|---|---|
分子量 |
245.71 g/mol |
IUPAC名 |
acridine-1,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;/h1-7H,14-15H2;1H |
InChIキー |
DPBOUKQVTWJLRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)


![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)



![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)






